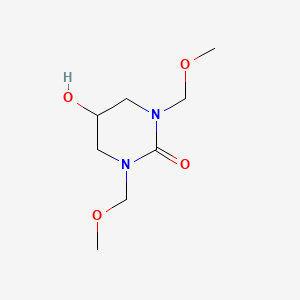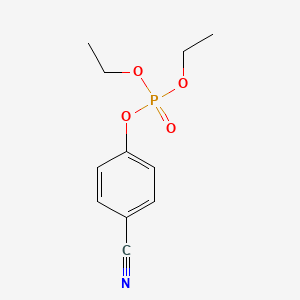
Diethyl 4-cyano-phenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-cyano-phenyl phosphate is an organic compound with the molecular formula C₁₁H₁₄NO₄P It is a derivative of phenyl phosphate, where the phenyl ring is substituted with a cyano group at the 4-position and two ethyl groups are attached to the phosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 4-cyano-phenyl phosphate can be synthesized through several methods. One common approach involves the reaction of 4-cyano-phenol with diethyl phosphorochloridate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Another method involves the Arbuzov reaction, where diethyl phosphite reacts with 4-cyano-phenyl bromide under the influence of a catalyst such as palladium. This reaction is often carried out under microwave irradiation to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the efficiency and yield of the industrial process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 4-cyano-phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in diethyl 4-aminophenyl phosphate.
Substitution: The ethyl groups on the phosphate can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Diethyl 4-aminophenyl phosphate.
Substitution: Various alkyl or aryl substituted phenyl phosphates.
Aplicaciones Científicas De Investigación
Diethyl 4-cyano-phenyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating diseases involving dysregulated phosphate metabolism.
Industry: It is used in the production of flame retardants and plasticizers due to its stability and phosphorus content.
Mecanismo De Acción
The mechanism of action of diethyl 4-cyano-phenyl phosphate involves its interaction with molecular targets such as enzymes. The cyano group can form hydrogen bonds with active site residues, while the phosphate group can mimic the natural substrate of phosphatases, leading to competitive inhibition. This interaction disrupts the normal enzymatic activity, resulting in the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phenyl phosphate: Lacks the cyano group, making it less effective as an enzyme inhibitor.
Diethyl 4-nitrophenyl phosphate: Contains a nitro group instead of a cyano group, which can lead to different reactivity and biological activity.
Diethyl 4-methoxyphenyl phosphate: Contains a methoxy group, which affects its solubility and reactivity.
Uniqueness
Diethyl 4-cyano-phenyl phosphate is unique due to the presence of the cyano group, which enhances its ability to interact with biological targets and increases its stability. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
6132-16-7 |
|---|---|
Fórmula molecular |
C11H14NO4P |
Peso molecular |
255.21 g/mol |
Nombre IUPAC |
(4-cyanophenyl) diethyl phosphate |
InChI |
InChI=1S/C11H14NO4P/c1-3-14-17(13,15-4-2)16-11-7-5-10(9-12)6-8-11/h5-8H,3-4H2,1-2H3 |
Clave InChI |
PHEAVLINHUOYPR-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


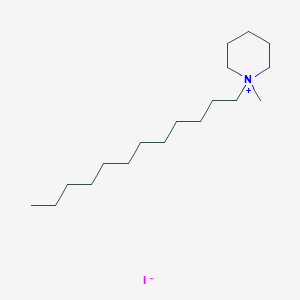
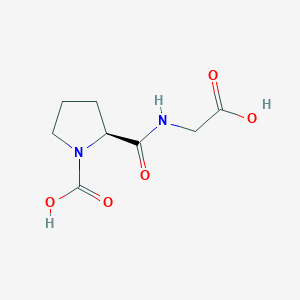
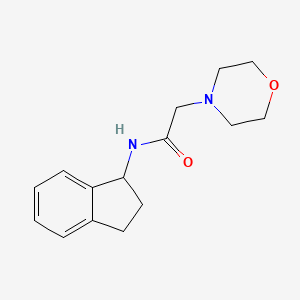

![3-Hydroxy-4-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14724989.png)

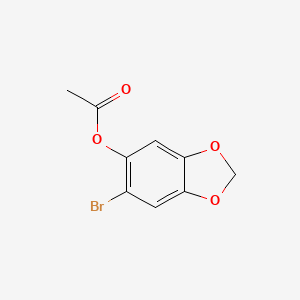

![n-{[(4-Chlorophenyl)sulfanyl]methyl}-n-methyl-4-nitroaniline](/img/structure/B14725012.png)
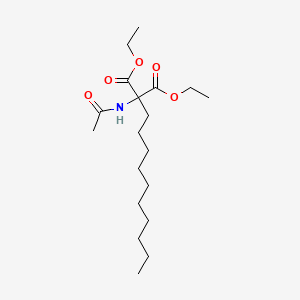


![2-[2-(Thiolan-2-yl)ethyl]thiolane](/img/structure/B14725041.png)
